N-{1-[1-(4-chlorophenyl)-1H-tetrazol-5-yl]cyclohexyl}-3,4-dimethoxyaniline
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Overview
Description
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE is a complex organic compound that features a tetrazole ring, a cyclohexyl group, and a dimethoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE typically involves multiple steps. One common approach starts with the preparation of the tetrazole ring, which can be synthesized from 4-chlorophenylhydrazine and sodium azide under acidic conditions. The cyclohexyl group is then introduced through a cyclization reaction, followed by the attachment of the dimethoxyaniline moiety via a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of phase transfer catalysts, solvent recovery, and recycling, as well as the use of high-purity reagents .
Chemical Reactions Analysis
Types of Reactions
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such groups. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the 4-chlorophenyl group and has similar biological activities.
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: Contains a similar aromatic ring and exhibits comparable pharmacological properties.
Uniqueness
N-{1-[1-(4-CHLOROPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOHEXYL}-3,4-DIMETHOXYANILINE is unique due to its combination of a tetrazole ring, a cyclohexyl group, and a dimethoxyaniline moiety. This unique structure allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .
Properties
Molecular Formula |
C21H24ClN5O2 |
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Molecular Weight |
413.9 g/mol |
IUPAC Name |
N-[1-[1-(4-chlorophenyl)tetrazol-5-yl]cyclohexyl]-3,4-dimethoxyaniline |
InChI |
InChI=1S/C21H24ClN5O2/c1-28-18-11-8-16(14-19(18)29-2)23-21(12-4-3-5-13-21)20-24-25-26-27(20)17-9-6-15(22)7-10-17/h6-11,14,23H,3-5,12-13H2,1-2H3 |
InChI Key |
ROCIXUAOVQDWPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2(CCCCC2)C3=NN=NN3C4=CC=C(C=C4)Cl)OC |
Origin of Product |
United States |
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